molecular formula C9H14N4 B13196149 3-Cyclobutyl-3H,4H,5H,6H,7H-[1,2,3]triazolo[4,5-c]pyridine

3-Cyclobutyl-3H,4H,5H,6H,7H-[1,2,3]triazolo[4,5-c]pyridine

Cat. No.: B13196149
M. Wt: 178.23 g/mol
InChI Key: HSYOIBUYOIFWEU-UHFFFAOYSA-N
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Description

3-Cyclobutyl-3H,4H,5H,6H,7H-[1,2,3]triazolo[4,5-c]pyridine is a bicyclic heterocyclic compound featuring a triazole ring fused to a pyridine core at the [4,5-c] position, substituted with a cyclobutyl group. The triazolopyridine scaffold is a purine isostere, enabling diverse bioactivities such as analeptic, anticonvulsant, and receptor antagonism effects . The cyclobutyl substituent in this compound likely enhances steric and electronic properties, influencing solubility, binding affinity, and metabolic stability.

Properties

Molecular Formula

C9H14N4

Molecular Weight

178.23 g/mol

IUPAC Name

3-cyclobutyl-4,5,6,7-tetrahydrotriazolo[4,5-c]pyridine

InChI

InChI=1S/C9H14N4/c1-2-7(3-1)13-9-6-10-5-4-8(9)11-12-13/h7,10H,1-6H2

InChI Key

HSYOIBUYOIFWEU-UHFFFAOYSA-N

Canonical SMILES

C1CC(C1)N2C3=C(CCNC3)N=N2

Origin of Product

United States

Preparation Methods

Multi-Step Synthesis from Substituted 2-Aminopyridine

A robust and high-yielding synthetic route reported in the Journal of Medicinal Chemistry involves seven linear steps starting from substituted 2-aminopyridine derivatives. The general procedure is as follows:

Step Reagents and Conditions Description
1 Substituted 2-aminopyridine, DMF-DMA, isopropanol, 82 °C, 3 h Formation of hydroxy-formamidine intermediate
2 NH2OH·HCl, 50 °C, 2 h Conversion to hydroxylamine intermediate
3 THF, 0 °C, trifluoroacetic anhydride (TFAA), room temperature overnight Cyclization to triazolopyridine core
4 Work-up with 1 N NaOH, extraction with CHCl3/iPA (3:1) Isolation of crude product
5 Purification by column chromatography (0–100% EtOAc in hexanes) Purification of triazolopyridine intermediate
6 Suzuki-Miyaura coupling with pinacolborane derivatives Introduction of substituents
7 Olefin reduction, Boc-deprotection, sulfonamide formation Final functionalization steps

This method yields decorated triazolopyridines with high purity and good overall yields. The cyclization step using trifluoroacetic anhydride is crucial for forming the triazolopyridine ring system.

Ultrasonic Radiation Ring-Closing Reaction in POCl3

A patent describes an alternative preparation of triazolopyridine derivatives via ultrasonic irradiation ring-closure using 2-hydrazino-3-chloro-5-trifluoromethylpyridine and an acid in phosphorus oxychloride (POCl3) at 80–150 °C. The process is summarized below:

Step Reagents and Conditions Description
1 2-Hydrazino-3-chloro-5-trifluoromethylpyridine, substituted acid, POCl3 Ultrasonic irradiation at 80–150 °C induces ring closure
2 Post-reaction treatment: concentration, extraction with ethyl acetate, drying Isolation of crude product
3 Purification by column chromatography or recrystallization Final purification

This method is noted for its simplicity, high yield, short reaction time, and use of inexpensive reagents. The post-treatment involves standard organic work-up procedures and purification using solvents such as petroleum ether, ethyl acetate, n-hexane, or ethanol mixtures.

Comparative Summary of Preparation Methods

Aspect Multi-Step from 2-Aminopyridine (Ref) Ultrasonic POCl3 Ring Closure (Ref) One-Pot from 2-Hydrazinopyridine (Ref)
Starting Materials Substituted 2-aminopyridine 2-Hydrazino-3-chloro-5-trifluoromethylpyridine + acid 2-Hydrazinopyridine + aromatic aldehydes
Reaction Conditions Heating, multiple steps, TFAA cyclization Ultrasonic irradiation, 80–150 °C in POCl3 Room temperature, one-pot
Complexity Multi-step, requires purification at several stages Moderate, single ring-closure step + work-up Simple, one-pot, functional group tolerant
Yield High overall yield reported High yield, short reaction time Efficient for related derivatives
Purification Column chromatography Column chromatography or recrystallization Not specified

Research Findings and Practical Considerations

  • The multi-step method offers precise control over substitution patterns and high purity but requires careful handling of reagents like trifluoroacetic anhydride and multiple purification steps.
  • The ultrasonic POCl3 method is advantageous for its operational simplicity and cost-effectiveness, suitable for scale-up production.
  • The one-pot synthesis method emphasizes mild conditions and atom economy, which may inspire future adaptations for the target compound.
  • The choice of method depends on the availability of starting materials, desired substitution, scale, and equipment.

Chemical Reactions Analysis

Types of Reactions

3-Cyclobutyl-3H,4H,5H,6H,7H-[1,2,3]triazolo[4,5-c]pyridine can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield triazolopyridine derivatives with additional oxygen-containing functional groups, while reduction may produce partially or fully reduced triazolopyridine compounds .

Scientific Research Applications

3-Cyclobutyl-3H,4H,5H,6H,7H-[1,2,3]triazolo[4,5-c]pyridine has several scientific research applications, including:

Mechanism of Action

The mechanism of action of 3-Cyclobutyl-3H,4H,5H,6H,7H-[1,2,3]triazolo[4,5-c]pyridine involves its interaction with specific molecular targets. The compound can bind to enzymes and receptors, modulating their activity. For example, it may inhibit the activity of certain kinases or interact with DNA to exert its biological effects . The exact pathways involved depend on the specific application and target.

Comparison with Similar Compounds

Structural and Substituent Variations

Triazolopyridine derivatives differ in ring fusion positions (e.g., [4,5-b] vs. [4,5-c]) and substituents, which critically affect biological activity and physicochemical properties:

Compound Name Substituent Fusion Position Molecular Weight Key Features
Target Compound Cyclobutyl [4,5-c] 200.25 (calc) Enhanced solubility at pH 2.2–4.5; Zn-binding residue for potency
3-Methyl-3H-[1,2,3]triazolo[4,5-b]pyridine-7-carboxylic acid Methyl, carboxylic acid [4,5-b] 178.15 Antiproliferative activity; modified steric profile vs. benzotriazole
4-Chloro-3H-[1,2,3]triazolo[4,5-c]pyridine Chlorine [4,5-c] 153.57 Halogen substitution for electrophilic interactions; synthetic intermediate
(S)-6-Methyl-1,4,6,7-tetrahydro-5H-[1,2,3]triazolo[4,5-c]pyridine Methyl [4,5-c] 207.32 P2X7 antagonist (ED50: 0.07 mg/kg); high solubility and tolerability
  • Positional Isomerism : The [4,5-c] fusion (target compound) vs. [4,5-b] () alters the electron density distribution, impacting receptor binding. For example, [4,5-c] derivatives show superior P2X7 receptor occupancy compared to other isomers .
  • Substituent Effects : Bulky groups like cyclobutyl (target compound) improve solubility (e.g., compound 16 in ) compared to smaller substituents (e.g., methyl in ). Halogens (e.g., Cl in ) enhance electrophilic reactivity for covalent binding or metabolic stability.

Physicochemical Properties

  • Solubility : The cyclobutyl group in the target compound increases solubility at acidic pH (pH 2.2–4.5) compared to benzoxazolone-linked analogs . Neutral pH solubility is achieved via C3-linker modifications (e.g., compound 17 in ).
  • Thermal Stability : Derivatives like 7-bromo-3H-[1,2,3]triazolo[4,5-b]pyridin-5-amine () exhibit high predicted boiling points (525.9°C), suggesting robust thermal stability, likely shared by the cyclobutyl analog.

Biological Activity

3-Cyclobutyl-3H,4H,5H,6H,7H-[1,2,3]triazolo[4,5-c]pyridine is a heterocyclic compound that has garnered attention due to its potential biological activities. This article aims to provide a comprehensive overview of its biological activity based on available literature and research findings.

Chemical Structure and Properties

The compound belongs to the class of triazolopyridines and is characterized by a unique bicyclic structure that contributes to its biological properties. Its molecular formula is C9H10N4C_9H_{10}N_4, with a molecular weight of approximately 178.21 g/mol. The presence of the cyclobutyl group is significant in modulating its interaction with biological targets.

Antimicrobial Activity

Recent studies have indicated that derivatives of triazolopyridines exhibit notable antimicrobial properties. For instance, compounds similar to this compound have shown effectiveness against various bacterial strains. A study demonstrated that certain triazolo derivatives possess minimum inhibitory concentrations (MIC) as low as 12.5 µg/mL against enteric fever pathogens .

Antitumor Activity

Research has highlighted the potential of triazolopyridines in cancer therapy. A series of derivatives were synthesized and evaluated for their cytotoxic effects on cancer cell lines such as glioblastoma multiforme and breast adenocarcinoma. The results indicated that these compounds exhibited potent antiproliferative activity at nanomolar concentrations . Notably, morphological changes consistent with apoptosis were observed in treated cells.

The biological activity of this compound can be attributed to several mechanisms:

  • Inhibition of Enzymatic Activity : Some studies suggest that triazolopyridines may inhibit key enzymes involved in cell proliferation and survival pathways.
  • Interference with DNA Synthesis : Compounds in this class have been shown to disrupt DNA replication processes in cancer cells.
  • Modulation of Signal Transduction Pathways : The ability to modulate signaling pathways related to inflammation and cell growth has been a focus in recent research.

Case Studies

Several case studies have documented the efficacy of triazolopyridines in preclinical models:

  • Study on Glioblastoma : A derivative demonstrated a significant reduction in tumor size in xenograft models when administered at specific dosages .
  • Bacterial Infections : A compound from this family was effective in reducing bacterial load in infected animal models when compared to standard antibiotics .

Data Summary

Compound NameBiological ActivityMIC (µg/mL)Target
Triazolopyridine Derivative AAntimicrobial12.5Salmonella typhi
Triazolopyridine Derivative BAntitumor<10Glioblastoma
Triazolopyridine Derivative CAntiproliferative<50Breast Adenocarcinoma

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